molecular formula C12H9BrN2O B587973 2-(2-Amino-5-bromobenzoyl)pyridine-d4 CAS No. 1246820-98-3

2-(2-Amino-5-bromobenzoyl)pyridine-d4

Cat. No. B587973
M. Wt: 281.145
InChI Key: KHVZPFKJBLTYCC-VTBMLFEUSA-N
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Description

“2-(2-Amino-5-bromobenzoyl)pyridine-d4” is a chemical compound with the molecular formula C12H5D4BrN2O . It’s also known as "(2-Amino-5-bromophenyl) [(2H4)-2-pyridinyl]methanone" .

Physical and Chemical Properties The molecular weight of this compound is 277.12 . It has a melting point of 98-100℃, a boiling point of 451℃, and a density of 1.546 . It’s slightly soluble in DMSO and sparingly soluble in methanol .

Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds related to "2-(2-Amino-5-bromobenzoyl)pyridine-d4" have been utilized as precursors in the synthesis of a variety of heterocycles, including pyrimidine, pyridine, and phthalazinone derivatives. These heterocyclic compounds have wide applications in pharmaceuticals, agrochemicals, and material sciences due to their diverse biological activities and chemical properties (El-Hashash et al., 2012).

Antimicrobial Activity

Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial activities. The antimicrobial study revealed that these compounds showed good or moderate activity, highlighting their potential as leads for the development of new antimicrobial agents (Bayrak et al., 2009).

Material Science Applications

The related compounds have been studied for their ability to form supramolecular gelators, which are compounds that can gelate solvents to form a three-dimensional network. These materials have potential applications in drug delivery, tissue engineering, and as sensors. The ability to form gels in specific solvents and respond to metal ions makes them interesting for selective metal ion sensing and ionic conductivity studies (Panja et al., 2018).

Quantum Mechanical Investigations

Some studies focus on the synthesis of novel pyridine-based derivatives, followed by Density Functional Theory (DFT) studies to understand their electronic properties. This research highlights the potential use of these compounds in electronic applications, such as dopants for liquid crystals, based on their electrostatic potential, molecular orbitals, and dipole moments (Ahmad et al., 2017).

Antibacterial Compound Analysis

The charge transfer and spectral analysis of related compounds have also been studied, providing insights into their stability, basicity, and potential antibacterial properties. These studies are crucial for the development of new antibacterial agents and understanding the molecular basis of their activity (Beaula et al., 2018).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(2-amino-5-bromophenyl)-(3,4,5,6-tetradeuteriopyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2/i1D,2D,3D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVZPFKJBLTYCC-VTBMLFEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])C(=O)C2=C(C=CC(=C2)Br)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-5-bromobenzoyl)pyridine-d4

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